N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide
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Overview
Description
The compound “N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide” is a complex organic molecule that contains several functional groups, including a thiadiazole ring, a quinoline ring, and a carboxamide group. These functional groups suggest that this compound may have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a thiadiazole ring and a quinoline ring suggests that this compound may have aromatic properties, which could influence its reactivity and stability .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the carboxamide group might be involved in hydrolysis or condensation reactions, while the thiadiazole and quinoline rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, while its melting and boiling points would be determined by the strength of the intermolecular forces .Scientific Research Applications
Synthesis and Chemical Characterization
Research in the field of heterocyclic chemistry has shown interest in compounds with thiadiazole and quinoline components due to their potential biological activities. For instance, Khalafy et al. (2018) developed an efficient synthesis method for imidazo[2,1-b][1,3,4]thiadiazol-7-ium hydroxides, which are related to thiadiazole derivatives. This synthesis is characterized by operational simplicity and high yields, indicating the potential for creating structurally similar compounds efficiently (Khalafy, Etivand, & Khalillou, 2018).
Biological Activities
Compounds containing thiadiazole and quinoline moieties have been investigated for their biological activities. For example, research on fluoroquinolone-based 4-thiazolidinones by Patel & Patel (2010) explored their antimicrobial properties. The study synthesized compounds showing potential as antimicrobial agents, highlighting the relevance of such structural features in developing new drugs (Patel & Patel, 2010).
Chemodosimetric Applications
A study by Song et al. (2006) described the synthesis of a thioamide derivative of 8-hydroxyquinoline-benzothiazole for Hg^2+ ion detection. This compound showed highly selective fluorescence enhancing properties, demonstrating the utility of quinoline derivatives in environmental monitoring and sensing applications (Song et al., 2006).
Anticancer Activity
Further research into the synthesis of quinoline derivatives, such as the work by Gaber et al. (2021) , has focused on their anticancer effects. Their study synthesized new quinoline-3-carboxylic acid derivatives and tested their efficacy against breast cancer cells, revealing compounds with significant anticancer activity (Gaber et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4O2S/c1-2-11-18-19-14(22-11)17-13(21)9-6-16-10-4-3-7(15)5-8(10)12(9)20/h3-6H,2H2,1H3,(H,16,20)(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGZXXPGESTOBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide |
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